4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound with a molecular formula of C14H13N3O5S and a molecular weight of 335.33 g/mol. This compound features a pyrrolidine ring, an oxazolidinone moiety, and a benzonitrile group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazolidinone intermediates. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds . The oxazolidinone moiety is often prepared via the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and oxazolidinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The benzonitrile group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares the pyrrolidine and benzonitrile groups but lacks the oxazolidinone moiety, making it less complex and potentially less versatile.
4-(Pyrrolidin-3-yl)benzonitrile: Similar to the previous compound but with a different substitution pattern on the pyrrolidine ring, which can affect its reactivity and biological activity.
Uniqueness
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which provide a diverse range of chemical and biological properties.
Properties
IUPAC Name |
4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-7-10-1-3-12(4-2-10)23(20,21)16-6-5-11(8-16)17-13(18)9-22-14(17)19/h1-4,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMLHJRNIBNSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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